Cas no 1807067-68-0 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde)

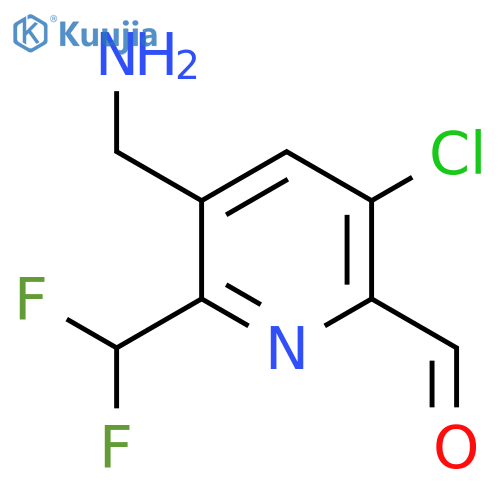

1807067-68-0 structure

商品名:3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde

CAS番号:1807067-68-0

MF:C8H7ClF2N2O

メガワット:220.603787660599

CID:4873711

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde

-

- インチ: 1S/C8H7ClF2N2O/c9-5-1-4(2-12)7(8(10)11)13-6(5)3-14/h1,3,8H,2,12H2

- InChIKey: WYYSFBGNUWLBEB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=O)N=C(C(F)F)C(=C1)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 56

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029045145-250mg |

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde |

1807067-68-0 | 97% | 250mg |

$950.40 | 2022-03-31 | |

| Alichem | A029045145-500mg |

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde |

1807067-68-0 | 97% | 500mg |

$1,581.10 | 2022-03-31 | |

| Alichem | A029045145-1g |

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde |

1807067-68-0 | 97% | 1g |

$2,950.20 | 2022-03-31 |

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

4. Water

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

1807067-68-0 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量